molecular formula C8H17NO2 B086344 8-Aminooctanoic acid CAS No. 1002-57-9

8-Aminooctanoic acid

Cat. No.: B086344
CAS No.: 1002-57-9
M. Wt: 159.23 g/mol
InChI Key: UQXNEWQGGVUVQA-UHFFFAOYSA-N
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Description

8-Aminooctanoic acid: is a non-natural amino acid characterized by an eight-carbon aliphatic chain with an amino group at one end and a carboxyl group at the otherIt is a white to slightly beige solid powder at room temperature and is sparingly soluble in water and alcohol-based organic solvents . The unique structure of this compound, with both amino and carboxyl functional groups, makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminooctanoic acid can be synthesized through several methods. One common method involves the preparation from methyl 8-aminooctanoate. This process includes stirring methyl 8-aminooctanoate with 10% palladium on carbon (Pd/C) in water at 177°C for 2 hours under nitrogen atmosphere. The reaction mixture is then cooled, and water is removed under reduced pressure to yield this compound with a 95% yield .

Industrial Production Methods: In industrial settings, this compound can be produced by reacting halogenated carboxylic acid esters with metal cyanates in the presence of an alcohol, followed by acidic saponification of the resulting urethane carbonic acid ester . This method allows for the efficient production of amino acids, including this compound, on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 8-Aminooctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Amide derivatives and other substituted products.

Scientific Research Applications

8-Aminooctanoic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 8-Aminocaprylic acid
  • Omega-aminocaprylic acid
  • Gamma-aminobutyric acid (GABA)

Comparison: 8-Aminooctanoic acid is unique due to its eight-carbon aliphatic chain, which provides distinct chemical and physical properties compared to shorter-chain amino acids like gamma-aminobutyric acid. The longer chain length of this compound allows for greater flexibility and reactivity in chemical synthesis and biological applications .

Biological Activity

8-Aminooctanoic acid, also known as 8-amino-caprylic acid or omega-ac , is an organic compound classified as a medium-chain fatty acid. Its structure consists of an aliphatic chain with eight carbon atoms, an amino group (-NH₂) at the eighth position, and a carboxylic acid group (-COOH) at the first position. This unique structural configuration allows it to participate in various biological processes, including protein synthesis and lipid metabolism, and positions it as a potential biomarker for metabolic disorders.

The presence of both an amino group and a carboxylic acid group enables this compound to function as a zwitterion in aqueous solutions, enhancing its solubility and facilitating interactions with other molecules. This dual functionality contributes to its reactivity and biological activity.

Neurochemical Interactions

Research indicates that this compound can interact with neurotransmitter systems and cell membranes, suggesting its involvement in neurochemical processes. It may play a role in neuroprotection and neurotransmitter modulation, which are critical for maintaining neurological health .

Metabolic Implications

Abnormal concentrations of this compound have been linked to metabolic disorders, particularly those associated with fatty acid oxidation and amino acid metabolism. Monitoring its levels could provide insights into specific physiological or pathological states, making it a potential biomarker for early diagnosis and treatment efficacy evaluation .

Case Studies

  • Tumor Targeting and Imaging : A study investigated the use of this compound as a linker in radiopharmaceuticals for melanoma imaging. The results demonstrated that compounds incorporating this linker showed significantly higher tumor-to-kidney uptake ratios, indicating enhanced targeting capabilities for metastatic melanoma detection .
  • Biosynthetic Pathways : Another study explored the biosynthetic pathways involving this compound. It was found that cultures containing this compound failed to produce certain jadomycin derivatives, suggesting that specific structural features of amino acids influence biosynthetic outcomes .
  • Linker Effects on Biodistribution : Research evaluated the effects of various linkers, including this compound, on the biodistribution of tumor-targeting agents. The findings indicated that the introduction of this linker improved tumor uptake and facilitated clearer imaging results in SPECT/CT studies .

Data Summary

Study FocusKey FindingsReference
Neurochemical ProcessesInvolvement in neurotransmitter systems
Metabolic DisordersPotential biomarker for fatty acid oxidation disorders
Tumor TargetingEnhanced uptake ratios in melanoma imaging
Biosynthetic PathwaysInhibition of jadomycin production

Properties

IUPAC Name

8-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXNEWQGGVUVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27306-03-2
Record name Octanoic acid, 8-amino-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27306-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00143007
Record name omega-Aminocaprylic acid
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-57-9
Record name 8-Aminooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1002-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name omega-Aminocaprylic acid
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Record name 1002-57-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59019
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Record name omega-Aminocaprylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-aminooctanoic acid
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Record name 8-AMINOOCTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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